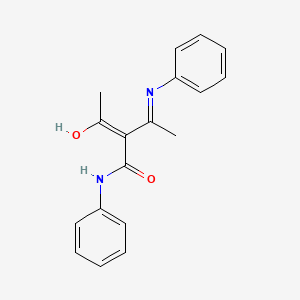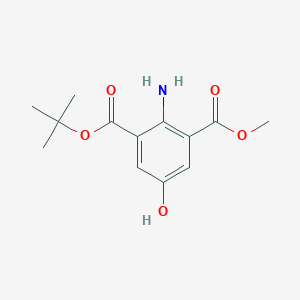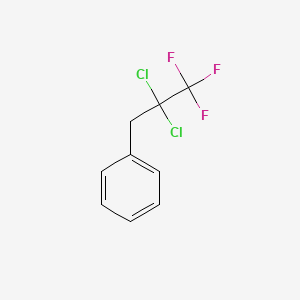
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is an organic compound with the molecular formula C₉H₇Cl₂F₃. It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dichloro-3,3,3-trifluoropropyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- typically involves the reaction of benzene with 2,2-dichloro-3,3,3-trifluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H6+Cl2CCH2CF3AlCl3C6H5CH2CCl2CF3
Industrial Production Methods
In an industrial setting, the production of Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to remove halogen atoms, forming simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives or ethers.
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrocarbons with fewer halogen atoms.
Applications De Recherche Scientifique
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the manufacture of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- involves its interaction with molecular targets through its halogenated side chain. The compound can form strong interactions with electron-rich sites in biological molecules, leading to various biochemical effects. The pathways involved include:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Halogen Bonding: The halogen atoms can form halogen bonds with nucleophilic sites in proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,2-dichloro-3-ethyl-
- 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene
- 3-Phenyl-1,1,1-trifluoropropan-2-one
Uniqueness
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is unique due to the presence of both chlorine and fluorine atoms on the propyl side chain, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound in various applications where specific interactions with other molecules are required.
Propriétés
Numéro CAS |
115395-69-2 |
|---|---|
Formule moléculaire |
C9H7Cl2F3 |
Poids moléculaire |
243.05 g/mol |
Nom IUPAC |
(2,2-dichloro-3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C9H7Cl2F3/c10-8(11,9(12,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
WYHIRPQRXSCUTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(F)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)
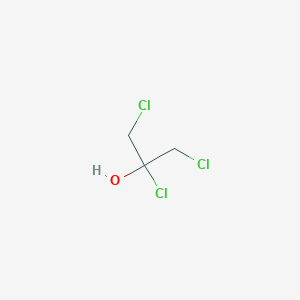
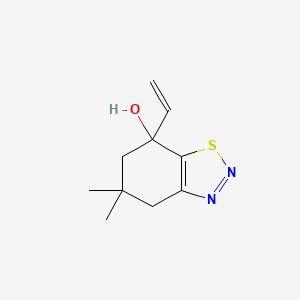
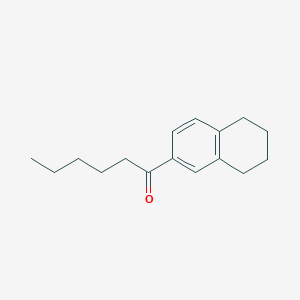
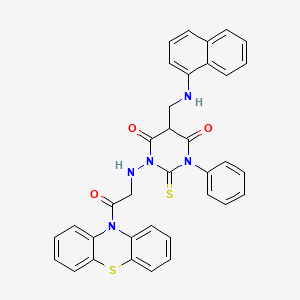

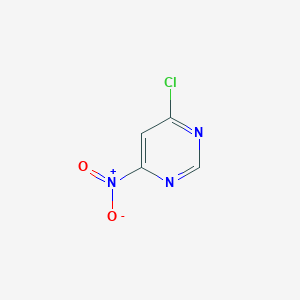
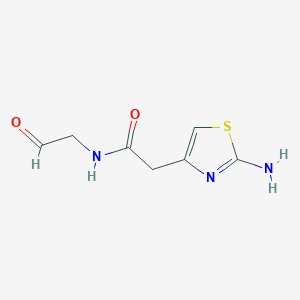
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
